molecular formula C18H40ClNO2 B12671004 Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride CAS No. 94160-20-0

Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride

Cat. No.: B12671004
CAS No.: 94160-20-0
M. Wt: 338.0 g/mol
InChI Key: CYYKRMDOOUQCAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride (CAS No. [94160-20-0]) is a quaternary ammonium compound (QAC) with a dodecyl (C12) hydrophobic chain, a dimethylammonium head group, and a hydrophilic 2-(2-hydroxyethoxy)ethyl substituent. This structure imparts amphiphilic properties, making it effective as a surfactant and antimicrobial agent. The hydroxyethoxy group enhances water solubility and hydrogen-bonding capacity compared to simpler QACs .

Applications It is utilized in organo-modified clays for adsorption applications (e.g., mycotoxin removal in feed additives) and in formulations requiring mild yet effective surfactants .

Properties

CAS No.

94160-20-0

Molecular Formula

C18H40ClNO2

Molecular Weight

338.0 g/mol

IUPAC Name

dodecyl-[2-(2-hydroxyethoxy)ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C18H40NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)15-17-21-18-16-20;/h20H,4-18H2,1-3H3;1H/q+1;/p-1

InChI Key

CYYKRMDOOUQCAN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-]

Related CAS

56422-83-4

Origin of Product

United States

Preparation Methods

Step A: Formation of 3-chloro-2-hydroxyethoxypropanol Intermediate

  • Reactants: Epichlorohydrin, ethylene glycol, diisopropylamine (as catalyst), ethanol (solvent).
  • Procedure: In a stirred reflux reactor, epichlorohydrin and diisopropylamine are mixed in ethanol and heated to 60–80 °C. Ethylene glycol is added dropwise to control the reaction rate.
  • Reaction Time: 4–10 hours under reflux.
  • Outcome: The reaction yields 3-chloro-2-hydroxyethoxypropanol with a conversion efficiency of approximately 98.6–98.7%.
  • Notes: The molar ratio of epichlorohydrin to ethylene glycol is maintained between 1:1 and 1:1.5 to optimize yield.

Step B: Quaternization with N,N-Dimethyldodecylamine

  • Reactants: The intermediate from Step A, N,N-dimethyldodecylamine, water.
  • Procedure: The intermediate is mixed with water and N,N-dimethyldodecylamine, then heated to 70–80 °C for 2–4 hours with reflux to complete the quaternization reaction.
  • Post-Reaction: The solvent is removed under reduced pressure, and the product is purified by acetone recrystallization.
  • Yield and Purity: The final product is obtained as a white waxy solid with purity around 98.4–98.8% and yield approximately 80.0–80.5%.

Reaction Conditions Summary Table

Step Reactants Temperature (°C) Time (hours) Molar Ratios (approx.) Yield (%) Purity (%) Notes
A Epichlorohydrin, Ethylene glycol, Diisopropylamine, Ethanol 60–80 4–10 Epichlorohydrin:Ethylene glycol = 1:1 to 1:1.5 ~98.6–98.7 (conversion) N/A Reflux, dropwise addition of ethylene glycol
B Intermediate, N,N-dimethyldodecylamine, Water 70–80 2–4 Intermediate : Amine ≈ 1:0.9–0.95 80.0–80.5 98.4–98.8 Reflux, solvent removal, recrystallization

Advantages and Research Findings

  • The method uses mild temperatures and common solvents (ethanol, water), making it industrially feasible.
  • The use of diisopropylamine as a catalyst promotes high conversion in Step A.
  • The quaternization step proceeds efficiently under reflux without requiring harsh conditions.
  • The process allows solvent and catalyst recycling, reducing environmental impact and cost.
  • The product's high purity and yield make it suitable for commercial applications.

Alternative Synthetic Routes and Related Compounds

  • Other quaternary ammonium chlorides with similar alkyl and hydroxyethoxy substituents have been synthesized by alkylation of tertiary amines with chlorodecane derivatives or functionalized chloro-substituted compounds, followed by purification steps.
  • Thermodynamic studies on related compounds indicate that the presence of hydroxyethoxy groups influences micellization behavior and hydration properties, which are critical for surfactant performance.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Agent

Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride is primarily recognized for its antimicrobial properties . It is effective against a wide range of bacteria and fungi, making it a valuable component in disinfectants and sanitizers.

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death. Its efficacy is enhanced in formulations that maintain a pH range of 6-9, which is optimal for its antimicrobial activity .
  • Case Studies :
    • In one study, this compound demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional disinfectants .
    • Another investigation highlighted its effectiveness in hospital settings, where it was used to sanitize surfaces and medical equipment, significantly reducing microbial load .

Surfactant Properties

Due to its amphiphilic nature, this compound serves as an effective surfactant in cleaning products.

  • Applications in Cleaning Products : It enhances the cleaning efficiency of detergents by lowering surface tension and improving wetting properties. This leads to better dirt removal and stain lifting from various surfaces .
  • Compatibility : The compound is compatible with other surfactants, including nonionic and amphoteric types, allowing for versatile formulations that do not compromise fabric integrity or color .

Drug Delivery Systems

Emerging research suggests potential applications in drug delivery systems due to its ability to encapsulate therapeutic agents.

  • Encapsulation Efficiency : Studies have shown that this compound can effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
  • Targeted Delivery : Its cationic nature allows for electrostatic interactions with negatively charged cell membranes, facilitating targeted drug delivery to specific tissues or cells .

Formulation in Personal Care Products

The compound is also utilized in personal care products due to its antimicrobial properties and skin compatibility.

  • Cosmetic Applications : It is incorporated into lotions and creams as a preservative agent to prevent microbial growth while maintaining product stability .

Health and Safety Considerations

While this compound is effective in various applications, safety considerations must be addressed:

  • Irritation Potential : The compound can cause skin irritation and eye damage upon contact; therefore, appropriate handling precautions are necessary .
  • Toxicological Studies : Repeated exposure studies indicate potential liver toxicity at high doses; thus, regulatory guidelines should be followed during use .

Mechanism of Action

The mechanism of action of dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Selected QACs
Compound Name Molecular Formula Molecular Weight Key Substituents CAS No.
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride C₁₉H₄₂ClNO₂ 360.00 Dodecyl, 2-(2-hydroxyethoxy)ethyl [94160-20-0]
Dodecyl(ethylbenzyl)dimethylammonium chloride (QUATERNIUM-14) C₂₁H₃₈ClN 340.00 Dodecyl, ethylbenzyl [27479-28-3]
Dodecylbis(2-hydroxyethyl)methylammonium chloride C₁₇H₃₈ClNO₂ 323.95 Dodecyl, bis(2-hydroxyethyl) [22340-01-8]
Hexadecyldimethylammonium chloride (Cetrimonium chloride) C₁₈H₃₉ClN 305.97 Hexadecyl (C16) [112-02-7]
Benzyl(dodecyl)dimethylammonium chloride C₂₁H₃₈ClN 340.00 Dodecyl, benzyl [N/A]

Physicochemical Properties

  • Hydrophilicity : The hydroxyethoxy group in the target compound increases polarity compared to QUATERNIUM-14 (ethylbenzyl substituent) and cetrimonium chloride (C16 alkyl chain). This enhances solubility in aqueous media .
  • Critical Micelle Concentration (CMC) : While direct CMC data is unavailable, analogs suggest that hydrophilic substituents lower CMC. For example, cetrimonium chloride (CMC ~1 mM) is less soluble than the target compound due to its longer alkyl chain .

Functional Performance

Antimicrobial Activity
  • Target Compound : Moderate antimicrobial efficacy due to balanced hydrophobicity and hydrophilic head group.
  • QUATERNIUM-14 : Higher antimicrobial potency attributed to the ethylbenzyl group, which disrupts microbial membranes more aggressively .
  • Cetrimonium Chloride : Broad-spectrum activity but higher toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀: 0.2 mg/L) compared to hydroxyethoxy-containing QACs .
Adsorption Capacity
  • The target compound’s hydroxyethoxy group facilitates intercalation in organo-clays, increasing layer spacing (d-spacing ~2.1 nm) and mycotoxin adsorption efficiency compared to single- or double-chain QACs like SOAC and DOAC .

Toxicity and Environmental Impact

Table 2: Acute Toxicity Data for QACs
Compound Name Oryzias latipes (Fish) LC₅₀ Daphnia magna EC₅₀
Benzyl(dodecyl)dimethylammonium chloride 0.5 mg/L 0.3 mg/L
Cetrimonium chloride 0.8 mg/L 0.2 mg/L
This compound Data not available Data not available

Notes:

  • QUATERNIUM-14’s ethylbenzyl group increases persistence in sediments, raising ecological concerns .

Biological Activity

Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride, commonly referred to as DDAC, is a quaternary ammonium compound (QAC) with significant biological activity. This article explores its properties, mechanisms of action, and various applications based on diverse research findings.

Chemical Structure and Properties

DDAC is characterized by a long hydrophobic dodecyl chain and a hydrophilic ethoxy group, contributing to its surfactant properties. Its molecular formula can be represented as C16_{16}H34_{34}ClN, indicating its composition of carbon, hydrogen, chlorine, and nitrogen atoms.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • DDAC exhibits strong bactericidal activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. It is particularly effective against Staphylococcus aureus and has demonstrated superior activity in the presence of organic matter compared to other quaternary ammonium compounds (QACs) .
    • The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis. The hydrophobic tail interacts with the lipid bilayer of bacterial membranes, while the cationic head interacts with negatively charged components, facilitating membrane penetration .
  • Immunological Effects :
    • Research indicates that DDAC can modulate immune responses. In studies involving dermal exposure, it was observed that DDAC increased lymphocyte proliferation without inducing IgE production, suggesting a potential TH1-mediated hypersensitivity response rather than a typical TH2 response associated with allergic reactions .
    • Significant increases in activated T-cells and B-cells were noted in draining lymph nodes following exposure to various concentrations of DDAC, indicating its immunomodulatory effects .

Toxicological Profile

DDAC's toxicity has been assessed through various studies:

  • Acute Toxicity : The compound is classified as moderately toxic based on LD50 values in animal models. For instance, studies on rats and beagles have shown that repeated oral exposure can lead to systemic toxicity characterized by reduced body weight and food consumption .
  • Chronic Toxicity : Long-term studies suggest no-observed-adverse-effect levels (NOAELs) ranging from 10 to 93.1 mg/kg/day. The primary toxic effects observed were consistent with irritation and corrosive actions typical of QACs .

Applications

DDAC is utilized in several fields due to its biological activity:

  • Disinfectants and Sanitizers : Its efficacy against pathogens makes it a valuable component in formulations for disinfecting surfaces in healthcare settings .
  • Agricultural Uses : As a surfactant, it enhances the efficacy of herbicides and pesticides by improving their adhesion to plant surfaces .
  • Industrial Applications : DDAC serves as a corrosion inhibitor and is used in formulations requiring antimicrobial properties .

Case Studies

  • Disinfectant Efficacy :
    A study demonstrated that DDAC maintained high germicidal activity against Staphylococcus aureus even in the presence of organic soil and anionic surfactants. This property is crucial for its application in hard surface disinfectants used in hospitals .
  • Immunotoxicological Assessment :
    A comprehensive evaluation revealed that while DDAC increased activated T-cell populations significantly, it did not elevate IgE levels, indicating a non-allergenic profile that could be beneficial for sensitive populations .

Q & A

Basic Research Questions

Q. What are the optimal parameters for synthesizing dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride for clay modification?

  • Methodological Answer : The compound can be synthesized via quaternization of tertiary amines with alkyl halides. For clay modification, intercalation procedures involve mixing the surfactant (e.g., 40% aqueous solution) with purified clay under controlled pH (typically 8–10) and temperature (60–80°C). The cation exchange capacity (CEC) of the clay, measured via methylene blue adsorption (85 meq/100 g dry clay in one study), determines the surfactant loading ratio. Post-reaction, excess reagents are removed via centrifugation and washing with deionized water .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quaternary ammonium structure. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl at ~3400 cm⁻¹, C-O-C ether stretches at ~1100 cm⁻¹). Elemental analysis (C, H, N) validates stoichiometry. For quantification in mixtures, High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended due to the lack of UV chromophores .

Q. What safety protocols are essential when handling this compound in aqueous solutions?

  • Methodological Answer : Use respiratory protection and ensure ventilation to avoid aerosol inhalation. Avoid contact with strong oxidizers (risk of explosive vapors). In case of spills, contain using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Environmental precautions include preventing drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How does the hydroxyethoxy group influence the compound’s surfactant efficacy compared to structural analogs?

  • Methodological Answer : The hydroxyethoxy group enhances hydrophilicity, improving water solubility and reducing aggregation in aqueous media. Comparative studies with analogs (e.g., didecyldimethylammonium chloride) show higher critical micelle concentration (CMC) values for hydroxyethoxy-containing surfactants, indicating lower surface tension reduction efficiency but better biocompatibility. Molecular dynamics simulations can model hydration layers around the polar head group to explain these differences .

Q. What advanced techniques quantify degradation products of this compound in environmental samples?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) identifies degradation byproducts (e.g., dealkylated amines or chlorinated intermediates). Isotopic labeling (e.g., ¹³C-tagged surfactants) tracks biotic/abiotic degradation pathways. For environmental matrices, solid-phase extraction (SPE) using C18 cartridges concentrates analytes prior to analysis, achieving detection limits <10 µg/L .

Q. How do pH and ionic strength affect the compound’s interaction with biomembranes in toxicity studies?

  • Methodological Answer : Conduct fluorescence anisotropy assays using lipid vesicles (e.g., DPPC/DOPG membranes) to measure membrane fluidity changes. At low pH (<5), protonation of the hydroxyethoxy group reduces electrostatic interactions with phospholipid headgroups, decreasing membrane disruption. High ionic strength (>0.1 M NaCl) screens electrostatic charges, altering adsorption kinetics. Quartz crystal microbalance (QCM) studies quantify mass changes during membrane-surfactant interactions .

Data Contradiction Analysis

Q. Discrepancies in reported CMC values: How to resolve them?

  • Methodological Answer : Variations arise from measurement techniques (e.g., tensiometry vs. conductometry) and solvent purity. Standardize measurements using a pendant drop tensiometer at 25°C in deionized water (resistivity >18 MΩ·cm). Cross-validate with pyrene fluorescence spectroscopy, where the I₁/I₃ ratio inflection point corresponds to CMC. Replicate studies must report ionic strength and counterion effects (e.g., chloride vs. bromide) .

Tables for Key Data

Property Value Method Reference
Cation Exchange Capacity85 meq/100 g (Koppies clay)Methylene blue adsorption
Surfactant Loading Ratio1.2× CEC (optimized for intercalation)Gravimetric analysis
HPLC-ELSD LOD0.1 µg/mLCalibration with pure standard
LC-HRMS Detection Limit<10 µg/L (environmental water)SPE concentration + HRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.